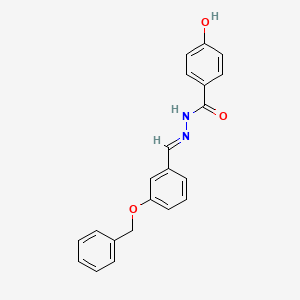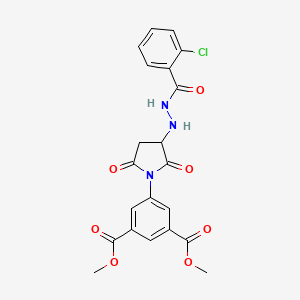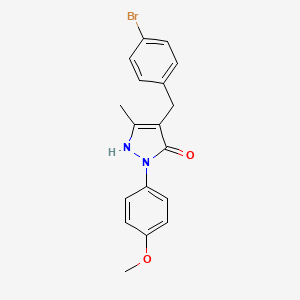
N'-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group linked to a benzyloxybenzene moiety, along with a hydrazide functional group. Its molecular formula is C21H18N2O3, and it has been studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The benzylidene and benzyloxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide
- N’-(3-(Benzyloxy)benzylidene)-3-bromobenzohydrazide
- N’-(3-(Benzyloxy)benzylidene)-2-methoxybenzohydrazide
Uniqueness
N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of a benzyloxy group and a hydrazide linkage makes it a versatile compound for various research applications.
Properties
CAS No. |
386284-06-6 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O3/c24-19-11-9-18(10-12-19)21(25)23-22-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |
InChI Key |
BOEFVERUHKPCBD-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11192607.png)
![Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11192615.png)
![N-(4-fluorobenzyl)-2-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11192624.png)
![N-(3,4-dimethoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11192625.png)
![3,3'-[(3-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11192628.png)
![10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11192629.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11192633.png)

![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11192643.png)
![1-acetyl-2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B11192648.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11192658.png)

![N'-[(E)-(4-methylphenyl)methylidene]octanehydrazide](/img/structure/B11192672.png)
